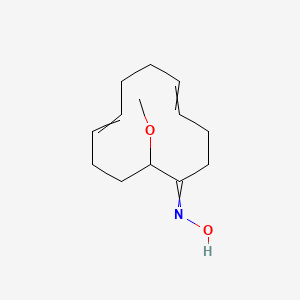
N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C13H21NO2 It is characterized by a cyclododeca-4,8-dien-1-ylidene ring structure with a methoxy group at the 12th position and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine typically involves the following steps:
Formation of the Cyclododeca-4,8-dien-1-ylidene Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclododeca-4,8-dien-1-ylidene ring.
Introduction of the Methoxy Group: The methoxy group is introduced at the 12th position of the ring through a substitution reaction using methanol and a suitable catalyst.
Attachment of the Hydroxylamine Group: The final step involves the reaction of the intermediate compound with hydroxylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclododeca-4,8-dien-1-ylidene)hydroxylamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
N-(12-Hydroxycyclododeca-4,8-dien-1-ylidene)hydroxylamine: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine is unique due to the presence of both the methoxy and hydroxylamine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
10499-79-3 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(12-methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H21NO2/c1-16-13-11-9-7-5-3-2-4-6-8-10-12(13)14-15/h4-7,13,15H,2-3,8-11H2,1H3 |
InChI Key |
TWTDYFHWOJOMPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC=CCCC=CCCC1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















